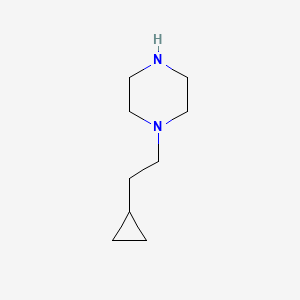

1-(2-Cyclopropylethyl)piperazine

Description

Contextualization of the Piperazine (B1678402) Scaffold in Advanced Chemical and Medicinal Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in drug discovery. tcichemicals.comsigmaaldrich.com Its prevalence is attributed to a combination of favorable physicochemical properties and synthetic accessibility. chemicalbook.comnih.gov The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of diverse chemical functionalities and the modulation of properties such as polarity, basicity, and molecular weight. chemicalbook.combldpharm.com This versatility enables the creation of large and diverse compound libraries for screening against various biological targets. researchgate.net

The piperazine moiety is a key structural component in numerous approved drugs spanning a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.netsynzeal.com Its ability to improve the pharmacokinetic profile of drug candidates, including enhancing aqueous solubility and oral bioavailability, further cements its importance in medicinal chemistry. chemicalbook.combldpharm.com The flexible conformation of the piperazine ring can also be constrained within more complex polycyclic structures to fine-tune binding to target macromolecules. sigmaaldrich.com

Significance of Cyclopropyl (B3062369) Moieties in the Design of Bioactive Chemical Entities

The cyclopropyl group, a three-membered carbocyclic ring, has gained increasing attention and utilization in modern drug design. simsonpharma.comnih.gov Despite its simple structure, the cyclopropyl moiety imparts a unique set of conformational and electronic properties to a molecule. simsonpharma.comnih.gov The strained ring system results in C-C bonds with enhanced π-character and shorter, stronger C-H bonds. simsonpharma.comnih.gov

From a medicinal chemistry perspective, the incorporation of a cyclopropyl group can lead to several beneficial effects. It can enhance biological potency by providing a rigid scaffold that can orient other functional groups for optimal interaction with a biological target. simsonpharma.commdpi.com Furthermore, the cyclopropyl group is often introduced to block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. nih.gov Its compact, lipophilic nature can also favorably influence membrane permeability and other pharmacokinetic properties. simsonpharma.com The U.S. Food and Drug Administration approved 18 new drugs containing a cyclopropyl motif between 2012 and 2018, underscoring its value in drug development. usp.org

Current Research Gaps and Emerging Opportunities for 1-(2-Cyclopropylethyl)piperazine Studies

Despite the individual prominence of the piperazine scaffold and the cyclopropyl moiety in medicinal chemistry, dedicated research on this compound is conspicuously absent from the current scientific literature. A thorough search of chemical databases and research publications reveals a significant knowledge gap regarding the synthesis, characterization, and biological evaluation of this specific compound.

This lack of research presents a clear opportunity for investigation. The combination of the versatile piperazine core with the unique properties of the cyclopropyl group in the form of a 2-cyclopropylethyl substituent could lead to novel compounds with interesting pharmacological profiles. The ethyl linker provides a degree of flexibility while the cyclopropyl group can influence metabolic stability and target interactions.

The primary research gap is the absence of any published synthesis or biological data for this compound. Therefore, the immediate opportunity lies in the development of a robust synthetic route to access this compound. Following its synthesis, a comprehensive evaluation of its physicochemical properties and a broad screening for biological activity would be crucial next steps. Given the diverse activities of other piperazine derivatives, potential areas of investigation for this compound could include its effects on the central nervous system, its potential as an anticancer agent, or its utility as an antimicrobial. The exploration of this untapped chemical space could potentially uncover a new class of bioactive molecules with therapeutic relevance.

Data Tables

Table 1: General Properties and Applications of the Piperazine Scaffold

| Property | Description | Reference |

| Structure | Six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. | tcichemicals.comsigmaaldrich.com |

| Physicochemical Properties | Generally improves aqueous solubility and oral bioavailability of compounds. The two nitrogen atoms can be functionalized to modulate polarity and basicity. | chemicalbook.combldpharm.com |

| Synthetic Accessibility | Readily synthesized and derivatized, allowing for the creation of diverse compound libraries. | nih.gov |

| Therapeutic Applications | Found in drugs for various conditions including psychosis, depression, allergies, and cancer. | researchgate.netsynzeal.com |

| Conformational Flexibility | The ring can adopt various conformations, which can be restricted in more complex systems to enhance target binding. | sigmaaldrich.com |

Table 2: Key Attributes of the Cyclopropyl Moiety in Drug Design

| Attribute | Description | Reference |

| Unique Structure | Three-membered carbocyclic ring with strained bonds, leading to enhanced π-character. | simsonpharma.comnih.gov |

| Potency Enhancement | Provides a rigid scaffold that can optimize the orientation of other functional groups for target interaction. | simsonpharma.commdpi.com |

| Metabolic Stability | Can block sites of metabolism, leading to increased drug half-life. | nih.gov |

| Pharmacokinetic Modulation | Its lipophilic and compact nature can improve membrane permeability. | simsonpharma.com |

| FDA Approved Drugs | A significant number of recently approved drugs contain a cyclopropyl group, highlighting its importance. | usp.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

744200-42-8 |

|---|---|

Molecular Formula |

C9H18N2 |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-(2-cyclopropylethyl)piperazine |

InChI |

InChI=1S/C9H18N2/c1-2-9(1)3-6-11-7-4-10-5-8-11/h9-10H,1-8H2 |

InChI Key |

CQKUFOUEXCCION-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCN2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Cyclopropylethyl Piperazine and Its Advanced Derivatives

Strategies for N-Alkylation and Functionalization of Piperazine (B1678402)

The piperazine scaffold is a prevalent N-heterocycle in pharmaceuticals, making its functionalization a well-explored area of synthetic chemistry. nih.gov The introduction of the 2-cyclopropylethyl group onto one of the nitrogen atoms of piperazine is the key step in forming the target compound.

Traditional methods for creating 1-substituted piperazines, also known as monosubstituted piperazines, are robust and widely used. These approaches often require a protection-alkylation-deprotection sequence to avoid undesired dialkylation, given that both nitrogen atoms in piperazine have similar reactivity. google.comnih.gov

One common strategy involves the N-alkylation of a mono-protected piperazine, such as N-Boc-piperazine, with a suitable electrophile like 2-cyclopropylethyl bromide or tosylate. The reaction typically proceeds via nucleophilic substitution. Following the successful attachment of the side chain, the protecting group is removed under acidic conditions to yield the final product. nih.gov

Another prevalent method is reductive amination. mdpi.comnih.gov This involves the reaction of piperazine with cyclopropylacetaldehyde. The initial reaction forms an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to form the N-C bond. nih.govgoogle.com To achieve mono-substitution, an excess of piperazine can be used, or a one-pot procedure starting with a piperazinium salt can be employed to modulate the nucleophilicity of the two nitrogen atoms. nih.gov

A summary of these conventional routes is presented below.

| Method | Reactants | Key Reagents/Conditions | Advantages | Disadvantages |

| Nucleophilic Substitution | Mono-protected piperazine (e.g., N-Boc-piperazine), 2-cyclopropylethyl halide/tosylate | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, ACN) | High yields, well-established | Requires protection/deprotection steps |

| Reductive Amination | Piperazine, Cyclopropylacetaldehyde | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Acid catalyst | One-pot potential, avoids harsh alkylating agents | Potential for over-alkylation without proper control |

| Alkylation of Piperazinium Salt | Piperazine monohydrochloride | 2-cyclopropylethyl halide, Base | Simplified one-step mono-alkylation | Yield can be dependent on reaction conditions |

Recent advancements in catalysis have opened new avenues for piperazine functionalization that offer greater efficiency and selectivity. While N-alkylation remains the most direct route to 1-(2-Cyclopropylethyl)piperazine, these catalytic methods are crucial for synthesizing more complex derivatives and functionalizing the carbon backbone of the piperazine ring.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool. nih.gov Catalysts based on iridium, ruthenium, and palladium can selectively activate C-H bonds at the α-position to the nitrogen atoms, allowing for the introduction of various substituents. nih.govmdpi.comacs.org For instance, photoredox catalysis using iridium or ruthenium complexes can generate an α-amino radical from an N-protected piperazine, which can then couple with a suitable partner. mdpi.combohrium.comencyclopedia.pub This allows for the synthesis of C2-substituted piperazine analogues, significantly expanding structural diversity. While these methods are not typically used for the primary synthesis of the title compound, they are invaluable for creating advanced derivatives for structure-activity relationship (SAR) studies.

These modern catalytic strategies often face challenges due to the presence of the second nitrogen atom in piperazine, which can inhibit catalyst activity or lead to side reactions. mdpi.comencyclopedia.pub However, ongoing research continues to develop more robust and selective catalytic systems.

Stereoselective Synthesis of Cyclopropylethyl Moieties and their Integration

The cyclopropane ring is a key structural motif that imparts unique conformational constraints. In many pharmaceutical applications, the specific stereochemistry of substituents on the cyclopropane ring is critical for biological activity. Therefore, controlling the enantioselectivity and diastereoselectivity during the synthesis of the cyclopropylethyl side chain is of paramount importance.

The construction of chiral cyclopropanes is a well-developed field in asymmetric synthesis. The most common methods involve the cyclopropanation of an alkene precursor using a carbene or carbenoid species.

Key strategies for stereocontrol include:

Transition-Metal Catalyzed Cyclopropanation: This is one of the most powerful methods, utilizing chiral catalysts to decompose a diazo compound (e.g., ethyl diazoacetate) in the presence of an alkene. acs.org Catalysts based on rhodium, ruthenium, copper, and cobalt with chiral ligands have been shown to provide high levels of both diastereoselectivity and enantioselectivity. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.org For example, cobalt(II) complexes of D₂-symmetric chiral porphyrins are highly effective for the asymmetric cyclopropanation of various olefins. organic-chemistry.org

Simmons-Smith Cyclopropanation: This classic reaction uses a zinc carbenoid (typically formed from diiodomethane and a zinc-copper couple) to cyclopropanate an alkene. unl.pt Stereocontrol can be achieved by using a chiral allylic alcohol as the substrate, where the hydroxyl group directs the carbenoid to one face of the double bond. The use of stoichiometric chiral additives, such as those derived from tartrates, can also induce enantioselectivity. acs.org

Michael-Initiated Ring Closure (MIRC): This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the cyclopropane ring. rsc.org The use of chiral substrates, chiral phase-transfer catalysts, or organocatalysts (like prolinol derivatives) can achieve high stereoselectivity. rsc.org

The choice of method depends on the desired stereoisomer and the available starting materials. These reactions can produce cyclopropyl-containing building blocks with precisely controlled stereocenters.

| Cyclopropanation Method | Typical Reagents | Source of Stereocontrol | Typical Stereoselectivity |

| Catalytic Decomposition of Diazo Compounds | Alkene, Diazoacetate | Chiral Metal Catalyst (Rh, Ru, Co, Cu) | High de and ee (often >90%) |

| Directed Simmons-Smith Reaction | Chiral Allylic Alcohol, CH₂I₂, Zn-Cu | Substrate's chiral directing group (e.g., -OH) | High de |

| Asymmetric MIRC Reaction | Michael Acceptor, Nucleophile (e.g., sulfonium ylide) | Chiral Auxiliary, Organocatalyst, or Chiral Phase-Transfer Catalyst | High de and ee |

To synthesize an enantiomerically pure version of this compound, the stereochemically defined cyclopropylethyl moiety must be prepared and coupled with the piperazine ring. This can be achieved through two main pathways.

The first involves the use of a chiral auxiliary . A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.orgrsc.org For instance, an α,β-unsaturated ester or amide can be prepared using a chiral alcohol or amine (e.g., an Evans oxazolidinone). rsc.org The subsequent cyclopropanation reaction is then directed by the steric and electronic properties of the auxiliary, leading to the formation of one diastereomer preferentially. After the cyclopropane ring is formed, the auxiliary is cleaved and can often be recovered, yielding the enantiomerically enriched cyclopropyl (B3062369) building block. rsc.orgresearchgate.net This chiral synthon, such as an enantiopure cyclopropylacetaldehyde or a corresponding halide, can then be coupled with piperazine using the conventional methods described in section 2.1.1.

The second, more direct approach, is asymmetric catalysis . As detailed previously, chiral transition-metal catalysts can directly produce enantiomerically enriched cyclopropanes from achiral starting materials. acs.orgnih.govnih.gov This avoids the additional steps of attaching and removing a chiral auxiliary. Engineered enzymes, such as myoglobin variants, have also been developed as biocatalysts to perform highly stereoselective cyclopropanation reactions, offering a green chemistry alternative. nih.govnih.gov The resulting chiral cyclopropyl product can then be elaborated into the required 2-cyclopropylethyl side chain and attached to the piperazine core.

Preparation of Complex Analogues for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound. The synthetic methodologies described provide a versatile platform for generating a library of complex analogues of this compound.

Modifications can be systematically introduced at three key positions:

The N4-Position of the Piperazine Ring: The unsubstituted secondary amine can be functionalized with a wide array of groups (alkyl, aryl, acyl, etc.) using standard N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), or acylation reactions.

The Carbon Skeleton of the Piperazine Ring: Advanced catalytic methods, such as C-H functionalization, allow for the introduction of substituents at the C2, C3, C5, and C6 positions. mdpi.com This can alter the ring conformation and introduce new points of interaction with biological targets.

The Cyclopropylethyl Side Chain: The stereoselective synthesis methods allow for the preparation of all possible stereoisomers of the cyclopropyl ring. Furthermore, substituents can be introduced onto the cyclopropane ring itself by starting with appropriately substituted alkenes in the cyclopropanation step. The ethyl linker can also be varied in length or rigidity.

By systematically applying these synthetic strategies, chemists can create a diverse set of analogues to probe the chemical space around the parent molecule, leading to a comprehensive understanding of its SAR.

Synthesis of Piperazine-Fused and Bridged Systems

The creation of fused and bridged systems from a this compound core aims to introduce conformational rigidity and novel three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.

One approach to constructing such systems involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a synthon for the piperazine ring. The C–N bond cleavage of DABCO with various reagents can lead to the formation of piperazine derivatives that can be further elaborated into fused or bridged structures. For instance, the reaction of DABCO with activated pyrimidines can yield N-(2-chloroethyl)piperazine intermediates, which are versatile precursors for cyclization reactions to form fused systems. researchgate.net

Another strategy for creating bridged piperazines involves starting from chiral precursors to construct enantiomerically pure diazabicyclo[2.2.2]octanes. For example, the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.2]octane has been achieved starting from N-Cbz-glycine succinimide ester and L-homoserine lactone. ic.ac.uk While not directly starting with this compound, this methodology demonstrates a pathway to chiral bridged piperazine scaffolds that could potentially be adapted.

The synthesis of piperazine-containing macrocycles represents another avenue for creating complex architectures. A one-pot cyclization/imine formation followed by reduction has been employed to produce 15-membered macrocycles containing a piperazine unit. researchgate.net This approach could be adapted by incorporating a this compound moiety as one of the building blocks.

Introduction of Diverse Substituents onto the Cyclopropylethyl Arm

The functionalization of the cyclopropylethyl arm of this compound allows for the fine-tuning of the molecule's physicochemical properties and its interactions with biological targets.

Alkylation and Related Reactions:

A common method for introducing substituents is through the alkylation of the second nitrogen of the piperazine ring. To achieve mono-alkylation and avoid the formation of di-substituted products, one of the nitrogen atoms is often protected with a group like tert-butyloxycarbonyl (Boc). The protected piperazine can then be reacted with a suitable electrophile. For instance, N-Boc-piperazine can be alkylated with various alkyl halides in the presence of a base like potassium carbonate. nih.gov Following the introduction of the desired substituent, the Boc group can be removed under acidic conditions.

Reductive amination is another powerful tool for introducing substituents. This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond. For example, N-Boc-piperazine can be reacted with an aldehyde in the presence of sodium triacetoxyborohydride to yield the corresponding N-alkylated product. organic-chemistry.org

Functionalization of the Cyclopropyl Group:

Direct functionalization of the cyclopropyl ring itself presents a more challenging synthetic problem but offers the potential for creating highly novel derivatives. Cyclopropanation reactions, such as the Simmons-Smith reaction, are typically used to form the cyclopropyl ring from an alkene precursor. google.com Modifications to the cyclopropyl group would likely need to be incorporated into the synthetic precursor before the formation of the this compound molecule. For instance, a substituted cyclopropylmethyl halide could be used to alkylate piperazine. mdpi.com

Recent advances in C-H functionalization offer potential future routes for the direct modification of the cyclopropylethyl arm. Photoredox catalysis, for example, has been shown to enable the site-selective C-H alkylation of piperazine substrates, which could potentially be applied to the cyclopropylethyl moiety.

Below is a table summarizing various synthetic strategies for the derivatization of the piperazine core, which can be conceptually applied to this compound.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | N-Boc-piperazine, Alkyl halide, K2CO3 | Mono-N-alkylated piperazine | nih.gov |

| Reductive Amination | N-Boc-piperazine, Aldehyde/Ketone, NaBH(OAc)3 | N-alkylated piperazine | organic-chemistry.org |

| Fused System Synthesis | DABCO, Activated Pyrimidine | N-(2-chloroethyl)piperazine intermediate | researchgate.net |

| Bridged System Synthesis | N-Cbz-glycine succinimide ester, L-homoserine lactone | Chiral diazabicyclo[2.2.2]octane | ic.ac.uk |

| Cyclopropanation | Alkene, Diiodomethane, Diethylzinc (Simmons-Smith) | Cyclopropyl-containing molecule | google.com |

Advanced Analytical and Spectroscopic Characterization of 1 2 Cyclopropylethyl Piperazine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. Both ¹H and ¹³C NMR would be critical for characterizing 1-(2-Cyclopropylethyl)piperazine.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals would include multiplets for the cyclopropyl (B3062369) ring protons, triplets for the ethyl chain protons, and signals for the piperazine (B1678402) ring protons. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. Distinct signals would be expected for the carbons of the cyclopropyl group, the ethyl chain, and the piperazine ring.

While specific, experimentally determined NMR data for this compound are not readily found in the public domain, predicted values can be calculated using computational chemistry software. These predictions serve as a valuable guide for researchers in assigning signals in experimentally acquired spectra. epa.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl-CH | ~0.4 - 0.8 (m) | ~8 - 12 |

| Cyclopropyl-CH₂ | ~0.0 - 0.4 (m) | ~3 - 7 |

| -CH₂-CH₂-Piperazine | ~1.4 - 1.6 (q) | ~35 - 40 |

| Piperazine-CH₂-CH₂- | ~2.4 - 2.6 (t) | ~58 - 62 |

| Piperazine-CH₂ (unsubstituted) | ~2.8 - 3.0 (t) | ~45 - 50 |

| Piperazine-CH₂ (substituted) | ~2.5 - 2.7 (t) | ~53 - 57 |

| Piperazine-NH | Variable | - |

Note: These are predicted values and may differ from experimental results. The solvent used for analysis will also affect the chemical shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) would be common ionization methods.

The fragmentation pattern would likely involve cleavage of the bond between the ethyl group and the piperazine ring, as well as fragmentation of the piperazine ring itself. The presence of the cyclopropyl group would also lead to characteristic fragmentation pathways. While specific experimental mass spectra for this compound are not widely published, databases like MassBank of America (MoNA) and mzCloud serve as repositories for such data, though a specific entry for this compound may not be available. epa.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the cyclopropyl, ethyl, and piperazine moieties, as well as N-H stretching of the secondary amine in the piperazine ring. C-N stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C-C bonds of the cyclopropyl ring and the symmetric stretching of the piperazine ring are often more prominent in Raman spectra.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 or similar column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid or formic acid to improve peak shape. Detection could be achieved using a UV detector, although the chromophore in this molecule is weak, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. While this compound itself may be amenable to GC analysis, derivatization is often employed for piperazine compounds to improve their volatility and chromatographic behavior. A common derivatization reaction is acylation of the secondary amine. The resulting derivative can then be readily analyzed by GC-MS, providing both separation and structural information from the mass spectrum.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

There are no specific LC-MS/MS methods for the trace analysis of this compound reported in the scientific literature. While LC-MS/MS is a powerful technique for the quantification of piperazine derivatives, the development of a method for this particular compound would require dedicated research to optimize parameters such as:

Chromatographic Conditions: Selection of an appropriate column (e.g., C18, Phenyl-Hexyl) and mobile phase composition to achieve adequate retention and peak shape for this compound.

Mass Spectrometric Parameters: Optimization of ionization source conditions (e.g., electrospray ionization - ESI) and the selection of specific precursor and product ion transitions for Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity for trace-level detection.

Without experimental data, a data table of LC-MS/MS parameters cannot be generated.

Advanced Derivatization Strategies for Enhanced Analytical Detection

There is no information available in the scientific literature on advanced derivatization strategies specifically developed for this compound. Derivatization is often employed for piperazine-containing compounds to enhance their detectability by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC with UV or fluorescence detection.

Potential derivatization strategies that could theoretically be explored for this compound would involve targeting the secondary amine group in the piperazine ring. Reagents that react with secondary amines, such as:

Acylating agents (e.g., Trifluoroacetic anhydride (B1165640) - TFAA, Acetic Anhydride): To improve volatility for GC-MS analysis.

Fluorescent labeling agents (e.g., Dansyl chloride, 4-Chloro-7-nitrobenzofuran - NBD-Cl): To enhance sensitivity in HPLC-fluorescence detection.

However, the reactivity and stability of the resulting derivatives of this compound have not been studied. Consequently, a data table of derivatization reagents and their reaction conditions cannot be provided.

The Intricate Dance of Structure and Activity: Unraveling the Therapeutic Potential of this compound Analogs

The quest for novel therapeutics with improved efficacy and selectivity is a cornerstone of medicinal chemistry. Within this pursuit, the piperazine scaffold has emerged as a privileged structure, a versatile building block that has given rise to a multitude of clinically successful drugs. The introduction of a cyclopropylethyl moiety at the N1-position of the piperazine ring presents a unique structural motif, offering a blend of conformational rigidity and lipophilicity that can profoundly influence a molecule's interaction with its biological target. This article delves into the nuanced structure-activity relationship (SAR) and structure-property relationship (SPR) studies of this compound analogs, exploring how subtle molecular modifications can dramatically impact biological activity.

Molecular and Cellular Biological Research of 1 2 Cyclopropylethyl Piperazine in Vitro and Pre Clinical Models

In Vitro Receptor Binding and Functional Assays

Dopamine (B1211576) Receptor Subtype Selectivity and Partial Agonism/Antagonism Research

No published studies were identified that specifically investigate the binding affinity, selectivity, or functional activity (as a partial agonist or antagonist) of 1-(2-Cyclopropylethyl)piperazine at dopamine receptor subtypes (D1, D2, D3, D4, D5). Research on other piperazine-containing molecules has shown a wide range of activities at these receptors, but this cannot be extrapolated to this specific compound without direct experimental evidence.

Nicotinic Acetylcholine Receptor (nAChR) Modulation and Subtype Specificity

There is no available research detailing the modulatory effects or subtype specificity of this compound at nicotinic acetylcholine receptors. The diverse family of nAChRs presents numerous targets for therapeutic agents, but the interaction of this particular compound with any of its subtypes remains uncharacterized in the scientific literature.

Serotonin (B10506) Receptor Interaction Profiles and Probe Applications

Scientific literature lacks specific data on the interaction profile of this compound with any of the numerous serotonin (5-HT) receptor subtypes. Furthermore, there is no indication of its use as a research probe for these receptors.

Enzyme Inhibition and Activation Studies

Stearoyl-CoA Desaturase-1 (SCD1) Inhibition Mechanisms

There are no published findings to suggest that this compound acts as an inhibitor of Stearoyl-CoA Desaturase-1 (SCD1). The mechanism of action for SCD1 inhibitors is an active area of research for various therapeutic applications, but this compound has not been identified as relevant in this context.

Leucine-Rich Repeat Kinase 2 (LRRK2) Modulation

No research has been published on the modulatory effects of this compound on Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a significant target in neurodegenerative disease research, and while various small molecules are being investigated as inhibitors, this compound is not among them based on available data.

Hepatitis C Virus (HCV) Polymerase Interactions

The Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), known as non-structural protein 5B (NS5B), is essential for the replication of the viral genome and is a primary target for antiviral drug development. crimsonpublishers.comnih.gov Inhibitors of this enzyme can be categorized as nucleoside inhibitors (NIs) that compete with natural substrates, or non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function. nih.gov

While direct studies on this compound are not documented in the reviewed literature, the development of various heterocyclic compounds as HCV polymerase inhibitors is an active area of research. crimsonpublishers.com For instance, pyridazinone derivatives have been identified as potent inhibitors of the HCV NS5B polymerase. crimsonpublishers.com The general strategy involves designing molecules that can bind to one of the several allosteric pockets on the polymerase, thereby disrupting its catalytic activity. nih.govmedscape.com Given that the piperazine (B1678402) scaffold is a versatile component in medicinal chemistry, it is plausible that derivatives could be designed to interact with the HCV polymerase, although specific studies for this compound are needed to confirm such activity. nih.gov

Investigations into Cellular Pathways and Responses in Research Models

Mechanistic Studies of Antimicrobial and Antifungal Activity

The piperazine nucleus is a core component of many compounds with significant antimicrobial and antifungal properties. researchgate.netapjhs.com Research into various piperazine derivatives has shown activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.com

The mechanisms underlying these activities are diverse. For many piperazine-based antibacterial agents, the mode of action involves the disruption of the bacterial cell membrane or wall. rsc.org For example, the positive charge on certain piperazine polymers can lead to electrostatic interactions with the negatively charged microbial cell wall, causing cell lysis. nih.gov Other derivatives act by inhibiting essential bacterial enzymes, such as DNA gyrase. nih.gov

In the context of antifungal activity, piperazine derivatives have been designed as analogues to existing drugs like fluconazole. nih.gov These compounds often work by inhibiting key fungal enzymes, such as cytochrome P450 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov The structural versatility of the piperazine scaffold allows for modifications that can enhance potency and broaden the spectrum of activity against various pathogenic fungi. nih.govsemanticscholar.org

Table 1: Examples of In Vitro Antifungal Activity of Novel Piperazine-Containing Triazole Compounds

| Compound ID | Target Fungi | MIC₈₀ (μg/mL) | Reference Drug (FCZ) MIC₈₀ (μg/mL) |

| 1d | C. albicans 14053 | 0.25 | 1 |

| 1i | C. albicans 14053 | 0.25 | 1 |

| 1j | M. gypseum | <0.008 | 1 |

| 1k | M. gypseum | <0.008 | 1 |

| 1l | M. gypseum | <0.008 | 1 |

| 1r | M. gypseum | <0.008 | 1 |

Note: This table presents data for experimental piperazine derivatives to illustrate their antifungal potential. Data for this compound is not available. FCZ = Fluconazole. Data sourced from nih.gov.

Exploration of Radioprotective Effects in Cellular Systems

Exposure to ionizing radiation can cause significant cellular damage, primarily through the generation of reactive oxygen species and direct damage to DNA. nih.gov Radioprotective agents are compounds that can mitigate these harmful effects. Research has identified several piperazine derivatives as promising candidates for radioprotection. nih.govrsc.orgrsc.org

Studies on a series of novel 1-(2-hydroxyethyl)piperazine derivatives have shown that some of these compounds can protect human cells from radiation-induced apoptosis (programmed cell death) while exhibiting low cytotoxicity. nih.govresearchgate.net In research models using human lymphoblastic leukemia cells and peripheral blood mononuclear cells, certain piperazine derivatives demonstrated significant radioprotective effects. rsc.orgrsc.org The efficacy was quantified by measuring the reduction in DNA damage, specifically the formation of dicentric chromosomes following exposure to gamma radiation. rsc.org Some of these compounds showed superior safety and effectiveness profiles when compared to amifostine, a current clinical radioprotectant. rsc.org The mechanism of action for these piperazine derivatives is thought to involve mitigating DNA damage from ionizing radiation. rsc.orgrsc.org

Table 2: Radioprotective Effects of Selected 1-(2-hydroxyethyl)piperazine Derivatives in MOLT-4 Cells

| Compound ID | Concentration (µM) | Cell Viability (% of Irradiated Control) |

| Compound 3 | 100 | Significantly higher than control |

| Compound 6 | 100 | Significantly higher than control |

| WR1065 (Amifostine metabolite) | 100 | No significant radioprotective effect |

| WR2721 (Amifostine) | 100 | Lower protective effect than test compounds |

Note: This table illustrates the radioprotective potential of specific piperazine derivatives. Data for this compound is not available. Data adapted from rsc.org.

Impact on Inflammatory Mediators and Pathways in Research Models

The piperazine scaffold is present in numerous compounds investigated for anti-inflammatory properties. researchgate.net These derivatives have been shown to modulate inflammatory pathways by inhibiting the production and release of pro-inflammatory mediators. researchgate.netnih.gov

In various research models, piperazine derivatives have demonstrated the ability to reduce inflammation. For example, studies on methyl salicylate derivatives bearing a piperazine moiety showed potent anti-inflammatory activities in mouse models of xylol-induced ear edema and carrageenan-induced paw edema. nih.gov Some of these compounds exhibited efficacy comparable to or greater than standard anti-inflammatory drugs like aspirin and indomethacin. nih.gov The proposed mechanisms often involve the antagonism of histamine and serotonin receptors, which play a role in the inflammatory response. nih.gov Furthermore, piperazine compounds have been shown to reduce cell migration and protein exudation in inflammatory models, suggesting a broad impact on the inflammatory cascade. nih.gov

Studies on Neuronal Signaling and Neurotransmission Modulations

Piperazine and its derivatives are well-known for their diverse activities on the central nervous system (CNS), largely due to their ability to interact with various neurotransmitter receptors. ijrrjournal.comeurekaselect.com The piperazine ring is a common feature in many drugs targeting psychiatric and neurological disorders. researchgate.net

Research has shown that different substitutions on the piperazine ring lead to varying affinities for specific receptors, including serotonin, dopamine, and nicotinic acetylcholine receptors. ijrrjournal.com For instance, certain derivatives act as positive allosteric modulators of the α7 nicotinic acetylcholine receptor, while others show interactions with serotonergic receptors. ijrrjournal.com

More recently, piperazine derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.gov Some derivatives have been found to act as activators of the transient receptor potential canonical 6 (TRPC6) channel, a pathway involved in regulating the stability of dendritic spines and memory formation. nih.gov One such piperazine compound was shown to restore long-term potentiation in hippocampal slices from a mouse model of Alzheimer's, suggesting a potential to treat synaptic deficiencies. nih.govnih.gov These findings highlight the significant potential of the piperazine scaffold in modulating neuronal signaling and providing neuroprotective effects. nih.gov

Computational Chemistry and in Silico Modeling of 1 2 Cyclopropylethyl Piperazine

Conformational Analysis and Energy Landscape Mapping

Conformational analysis of 1-(2-Cyclopropylethyl)piperazine is fundamental to understanding its three-dimensional structure and flexibility, which dictates how it can interact with biological targets. The molecule possesses several key areas of flexibility: the piperazine (B1678402) ring, the rotatable bonds of the ethyl linker, and the connection to the cyclopropyl (B3062369) group.

The piperazine ring typically exists in a low-energy chair conformation to minimize steric strain. However, it can also adopt higher-energy boat and twist-boat conformations. The transition between these states, and the energy barriers involved, can be mapped to create an energy landscape. nih.gov This landscape provides a comprehensive view of all possible shapes the molecule can adopt and their relative stabilities. nih.gov

The ethyl linker between the cyclopropyl and piperazine moieties introduces additional degrees of freedom. The rotation around the C-C single bonds allows the two ring systems to orient themselves in numerous ways relative to each other.

Computational methods like metadynamics are employed to explore this complex energy landscape thoroughly. nih.gov By applying a history-dependent bias potential, these simulations can overcome energy barriers and sample a wide range of conformations, ensuring that even less common but potentially biologically relevant conformations are identified. nih.gov Mapping the free energy landscape as a function of key dihedral angles or distances between the rings reveals the most stable conformers (local minima) and the transition pathways between them. nih.gov This information is critical for understanding which shapes the molecule is likely to adopt when approaching a target binding site.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this process involves generating a 3D model of the compound and computationally placing it into the binding pocket of a relevant biological target. Piperazine derivatives are known to interact with a wide array of targets, including G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors, as well as various enzymes and transporters. nih.govnih.gov

The docking process calculates a score that estimates the binding affinity, with lower scores typically indicating a more favorable interaction. The analysis focuses on identifying key intermolecular interactions:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions are often crucial for anchoring the ligand in the binding site.

Hydrophobic Interactions: The cyclopropyl and ethyl groups provide hydrophobic surfaces that can interact favorably with nonpolar residues in the target's binding pocket.

Studies on similar arylpiperazine derivatives have shown successful docking into the binding sites of targets like the androgen receptor and topoisomerase II, revealing critical interactions with specific amino acid residues such as Aspartate. nih.govmdpi.com For this compound, docking simulations would predict its binding mode and affinity to a panel of potential targets, thereby generating hypotheses about its mechanism of action that can be tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a compound's chemical structure with its biological activity or physicochemical properties. mdpi.com These models are essential for optimizing lead compounds and designing new analogs with improved characteristics.

To develop a QSAR model for a series of compounds related to this compound, the following steps are taken:

Data Set Assembly: A collection of structurally similar piperazine analogs with measured biological activity (e.g., receptor binding affinity, enzyme inhibition) is compiled. mdpi.com

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, atom counts, connectivity indices) or 3D descriptors that depend on the molecule's conformation (e.g., molecular shape, electrostatic potential). nih.gov

Model Generation: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that links the descriptors to the observed activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not overfitted. mdpi.com

QSAR studies on arylpiperazine derivatives have successfully created models that rationalize the steric and electrostatic factors modulating binding to serotonin and adrenergic receptors. nih.gov For instance, such models have shown that substitutions at different positions on a phenylpiperazine core can drastically affect affinity and selectivity. nih.gov A QSAR model incorporating this compound would help quantify how the unique cyclopropylethyl group contributes to the compound's activity profile, guiding the design of more potent or selective derivatives.

Molecular Dynamics Simulations for Binding Stability and Allosteric Modulation

While molecular docking provides a static snapshot of a ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. Following a promising docking result, MD simulations are crucial for assessing the stability of the predicted binding pose. An MD simulation of the this compound-protein complex would reveal whether the key interactions identified in docking are maintained over a period of nanoseconds to microseconds. This provides a more rigorous evaluation of binding stability. nih.gov

MD simulations are also powerful tools for investigating allosteric modulation. nih.gov An allosteric modulator binds to a site on the protein distinct from the primary (orthosteric) binding site, altering the protein's conformation and function. nih.gov Simulations can uncover potential allosteric binding sites and elucidate the mechanism by which the binding of a modulator like this compound at one site can influence the protein's activity at another. nih.gov For example, studies on other piperazine-like molecules have used MD to understand how binding to an allosteric pocket can stabilize an inactive conformation of a receptor. nih.govnih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Design (e.g., LogP, TPSA)

In the early stages of drug discovery, predicting a compound's ADME properties is critical to avoid costly failures later in development. nih.gov In silico tools can rapidly estimate key physicochemical properties that influence a molecule's pharmacokinetics. For this compound, these predictions help guide its initial assessment.

Key predicted properties include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. It affects solubility, membrane permeability, and plasma protein binding.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of a drug's ability to permeate cell membranes.

Hydrogen Bond Donors/Acceptors: The number of N-H or O-H bonds (donors) and N or O atoms (acceptors) influences solubility and binding.

These properties are often evaluated against frameworks like Lipinski's Rule of Five to assess a compound's "drug-likeness." While specific experimental data for this compound is not publicly available, we can analyze the computed properties of its close analog, 1-Cyclopropylpiperazine, to make reasonable inferences. The addition of an ethyl group to this core would be expected to increase the molecular weight and LogP slightly, thereby increasing its lipophilicity.

Data sourced from PubChem CID 4742004 for the analog 1-Cyclopropylpiperazine. nih.gov

These predicted ADME properties for the core structure are highly favorable, suggesting that this compound is a promising starting point for designing compounds with good pharmacokinetic profiles.

Table of Mentioned Compounds

Future Research Directions and Broader Translational Potential in Basic Science

Discovery of Novel Molecular Targets and Biological Mechanisms

Currently, there is no specific information in the scientific literature identifying the molecular targets or biological mechanisms of 1-(2-Cyclopropylethyl)piperazine. The piperazine (B1678402) ring is a common pharmacophore that interacts with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. researchgate.netnih.gov For instance, different derivatives have been developed as T-type calcium channel blockers, while others affect the turnover of neurotransmitters like dopamine (B1211576) and norepinephrine. nih.govnih.gov

Future research could employ target identification strategies to uncover the binding partners of this compound. Techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and computational docking against libraries of known protein structures could reveal novel interactions. Elucidating these interactions would be the first step in understanding its potential pharmacological profile and mechanism of action.

Development of Advanced Probes for Neurobiological and Metabolic Research

The development of chemical probes is essential for dissecting complex biological processes. Given that various piperazine derivatives have shown activity in the central nervous system and in metabolic pathways, this compound could serve as a foundational scaffold for creating such tools. nih.govnih.gov For example, studies on related compounds have explored their effects on neurotransmitter systems and their metabolism by liver microsomes. nih.govnih.gov

Should this compound demonstrate specific binding to a neurobiological or metabolic target, it could be modified to create more advanced research probes. This could involve:

Fluorescent Labeling: Attaching a fluorophore to enable visualization of the target protein in cells and tissues through microscopy.

Biotinylation: Adding a biotin (B1667282) tag to facilitate the isolation and identification of binding partners.

Radiolabeling: Incorporating a radioactive isotope for use in positron emission tomography (PET) imaging to study target distribution and engagement in living organisms.

These probes would be invaluable for basic research into the function and regulation of its yet-to-be-discovered targets.

Integration with High-Throughput Screening and Omics Technologies for Systems Biology Insights

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify those with a desired biological activity. nih.gov While this compound itself has not been reported as a hit in HTS campaigns, its scaffold is frequently found in compound libraries. nih.gov

Future research could integrate this compound into HTS campaigns to screen for activity against a wide array of cellular and molecular targets. eco-vector.com If an interesting activity is found, multi-omics technologies—such as transcriptomics, proteomics, and metabolomics—could provide a systems-level view of its biological impact. nih.gov For example, treating cells with the compound and subsequently analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) could illuminate the biological pathways it modulates, offering clues to its mechanism of action and potential off-target effects. nih.gov This approach provides a comprehensive, unbiased view of a compound's cellular effects.

Elucidation of Fundamental Chemical Biology Principles through Cyclopropylethylpiperazine Scaffolds

The unique structural features of this compound—namely the combination of a rigid cyclopropyl (B3062369) group and the flexible piperazine ring—make it an interesting scaffold for chemical biology studies. The cyclopropyl group is often used in medicinal chemistry to improve metabolic stability or to fine-tune conformation and potency.

Systematic studies of derivatives based on this scaffold could help elucidate fundamental principles of molecular recognition. By synthesizing a library of analogues with systematic modifications to the cyclopropyl and piperazine moieties, researchers could investigate structure-activity relationships (SAR). This involves assessing how changes in the molecule's shape, size, and electronic properties affect its binding affinity and functional activity at a given target. nih.gov Such studies, supported by computational modeling and molecular docking, could provide deeper insights into the chemical features that govern interactions between small molecules and their protein targets, contributing to the rational design of future therapeutic agents. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Cyclopropylethyl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation of piperazine with cyclopropylethyl halides. Key steps include:

- Nucleophilic substitution : Cyclopropylethyl bromide reacts with piperazine in a polar aprotic solvent (e.g., DMF) under reflux .

- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 1:4) achieves >90% purity .

- Data Note : Yields vary from 60–85% depending on solvent polarity and temperature. Lower temperatures favor mono-substitution, while higher temperatures risk di-alkylation .

Q. Which analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

- Methodological Answer :

- HPLC-UV : Quantifies purity using a C18 column (mobile phase: acetonitrile/0.1% TFA) with detection at 236 nm .

- NMR Spectroscopy : H NMR distinguishes cyclopropane protons (δ 0.5–1.2 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 169.14) .

Q. How does the cyclopropylethyl group influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Cyclopropane increases logP by ~0.5 units compared to ethyl-substituted analogs, enhancing membrane permeability .

- Stability : The strained cyclopropane ring may undergo ring-opening under acidic conditions (pH <3), necessitating pH-controlled storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound derivatives?

- Methodological Answer :

- Assay Standardization : Use radioligand binding assays (e.g., H-labeled serotonin/dopamine receptors) with consistent membrane preparations .

- Data Normalization : Correct for batch-to-batch variability using internal standards (e.g., p-tolylpiperazine) .

- Case Study : Discrepancies in 5-HT affinity (Ki = 12–45 nM) were resolved by controlling Mg ion concentration in assay buffers .

Q. What strategies optimize the compound’s selectivity for CNS targets while minimizing off-target effects?

- Methodological Answer :

- Molecular Docking : Model interactions with dopamine D2 (PDB: 6CM4) and serotonin 5-HT (PDB: 6WGT) receptors to identify critical residues (e.g., Asp155 in D2) .

- SAR Analysis :

| Substituent | 5-HT Ki (nM) | D2 Ki (nM) | Selectivity Ratio |

|---|---|---|---|

| Cyclopropylethyl | 18 ± 2 | 320 ± 25 | 17.8 |

| Phenylpropyl (Control) | 45 ± 5 | 85 ± 10 | 1.9 |

| Data adapted from receptor-binding studies . |

Q. How can researchers address instability of this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer :

- Stabilization : Add 0.1% ascorbic acid to plasma samples to inhibit oxidative degradation .

- LC-MS/MS Quantification : Use deuterated internal standards (e.g., d4-cyclopropylethylpiperazine) to correct matrix effects .

- Half-Life Data : In rat plasma, t = 2.3 ± 0.4 hours (pH 7.4, 37°C) .

Contradiction Analysis & Emerging Directions

Q. Why do some studies report neuroprotective effects while others note neurotoxicity for this compound?

- Methodological Answer :

- Dose Dependency : Neuroprotection occurs at 10–50 µM (via NMDA receptor modulation), while toxicity emerges at >100 µM (mitochondrial depolarization) .

- Species Variability : Rat cortical neurons show higher resilience than human SH-SY5Y cells due to glutathione reductase activity .

Q. What computational tools predict the metabolic fate of this compound?

- Methodological Answer :

- In Silico Metabolism : Use SwissADME to identify CYP3A4-mediated N-dealkylation as the primary pathway .

- Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.